1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
Description
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol . This compound is characterized by the presence of a trifluoroethoxy group and a methoxy group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Properties
IUPAC Name |
1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-3-4-9(10(5-8)16-2)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGBJKHORUQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials.
Chemical Reactions Analysis
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the conversion of functional groups within the molecule, such as the reduction of nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their catalytic properties .
Comparison with Similar Compounds
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-Methoxy-2-(trifluoromethyl)benzene: This compound shares the trifluoromethyl and methoxy functional groups but differs in its overall structure and reactivity.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked compounds: These compounds have similar trifluoroethoxy groups but are linked through different structural frameworks.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various research and industrial applications.
Biological Activity
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine (CAS Number: 953750-89-5) is a chemical compound with the molecular formula and a molecular weight of 249.23 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound features a methoxy group and a trifluoroethoxy moiety, which contribute to its unique properties. It is synthesized from starting materials such as 3-methoxy-4-hydroxybenzaldehyde and 2,2,2-trifluoroethanol under specific reaction conditions involving catalysts and solvents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor functions, influencing various biochemical pathways. This modulation can lead to therapeutic effects in various disease models.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example, compounds derived from similar scaffolds have shown selective toxicity against cancer cells while sparing normal cells . The selectivity index observed in these studies indicates that this compound may also exhibit favorable cytotoxic profiles.
Case Studies and Research Findings
Recent research has focused on the optimization of compounds for enhanced biological activity. A study highlighted the development of a series of compounds based on phenotypic screening that showed promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). One compound in this series demonstrated an EC50 value of , indicating potent activity . The findings suggest that modifications in the chemical structure can lead to significant variations in biological activity.
Comparative Analysis
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C11H14F3NO2 | 249.23 | Potential antimicrobial and cytotoxic activity |
| Benzothiazole Derivative | C10H8N2S | 188.25 | Antimicrobial against Acinetobacter baumannii |
| Trifluoromethyl Analog | C11H10F3N | 223.20 | Cytotoxic against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
